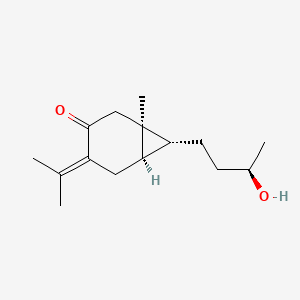
Dihydrocurcumenone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: Dihydrocurcumenone can be synthesized through various chemical reactions involving curcumin, the primary active component of turmeric. One common method involves the hydrogenation of curcumin under specific conditions to yield this compound . The reaction typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) and is carried out under a hydrogen atmosphere at elevated temperatures and pressures.
Industrial Production Methods: Industrial production of this compound involves the extraction of curcumin from turmeric followed by its hydrogenation. The extraction process includes solvent extraction using organic solvents like ethanol or acetone, followed by purification steps such as crystallization and chromatography to obtain high-purity curcumin . The hydrogenation process is then applied to convert curcumin to this compound on a larger scale.
化学反応の分析
Types of Reactions: Dihydrocurcumenone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones and aldehydes.
Reduction: Reduction reactions can further hydrogenate this compound to produce more saturated compounds.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of catalysts like Pd/C is used for reduction.
Substitution: Reagents such as halogens (e.g., bromine) and acids (e.g., hydrochloric acid) are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones and aldehydes.
Reduction: Formation of more saturated hydrocarbons.
Substitution: Formation of halogenated or other substituted derivatives.
科学的研究の応用
Dihydrocurcumenone has a wide range of applications in scientific research, including:
作用機序
Dihydrocurcumenone exerts its effects through various molecular targets and pathways. It is known to inhibit bacterial topoisomerase II and protein synthesis, which may be due to its ability to inhibit the activity of RNA polymerase . Additionally, it exhibits anti-inflammatory activities by inhibiting the activation of NF-κB through the inhibition of IKKβ kinase activity . These mechanisms contribute to its potential therapeutic effects in treating inflammatory and infectious diseases.
類似化合物との比較
Curcumin: The primary active component of turmeric, known for its anti-inflammatory and antioxidant properties.
Curcumenone: Another sesquiterpenoid found in turmeric with similar bioactive properties.
Germacrone: A sesquiterpenoid with antimicrobial and anti-inflammatory activities.
Comparison: Dihydrocurcumenone is unique in its specific inhibition of bacterial topoisomerase II and protein synthesis, which distinguishes it from other similar compounds like curcumin and curcumenone . While curcumin is widely studied for its broad range of biological activities, this compound’s specific molecular targets and pathways provide unique therapeutic potential, particularly in antimicrobial and anti-inflammatory applications .
特性
分子式 |
C15H24O2 |
|---|---|
分子量 |
236.35 g/mol |
IUPAC名 |
(1S,6R,7R)-7-[(3R)-3-hydroxybutyl]-1-methyl-4-propan-2-ylidenebicyclo[4.1.0]heptan-3-one |
InChI |
InChI=1S/C15H24O2/c1-9(2)11-7-13-12(6-5-10(3)16)15(13,4)8-14(11)17/h10,12-13,16H,5-8H2,1-4H3/t10-,12-,13-,15+/m1/s1 |
InChIキー |
OQZCUYXRSFWCJU-OPQSFPLASA-N |
異性体SMILES |
C[C@H](CC[C@@H]1[C@@H]2[C@]1(CC(=O)C(=C(C)C)C2)C)O |
正規SMILES |
CC(CCC1C2C1(CC(=O)C(=C(C)C)C2)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7,7-dimethyl-5,6,7,8-tetrahydro-4H-furo[3,2-c]azepin-4-one](/img/structure/B14869552.png)

![2-(5-Bromothiophen-2-yl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B14869562.png)
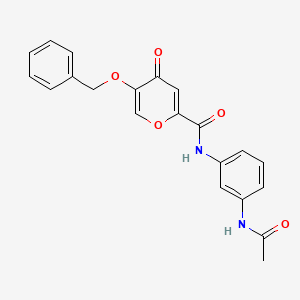

![hexahydrofuro[3,4-f][1,4]oxazepin-3(2H)-one](/img/structure/B14869583.png)


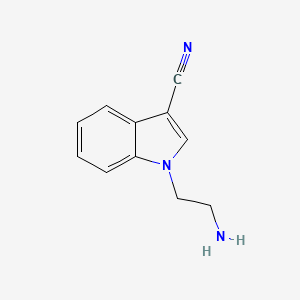
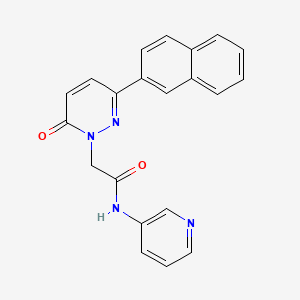
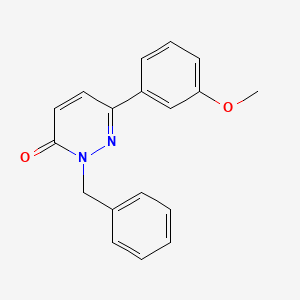
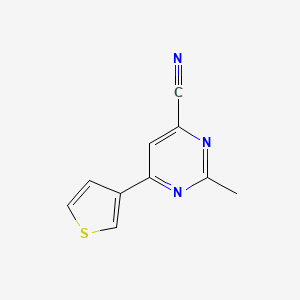
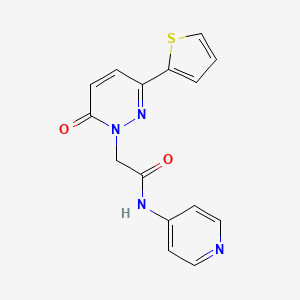
![3-[(2E)-2-(1H-indol-3-ylmethylidene)hydrazinyl]-1,2,4-triazin-5-ol](/img/structure/B14869644.png)
